N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Target of Action
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the bacteria are unable to maintain their structural integrity, leading to their death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, the presence of other medications can influence the compound’s metabolism, potentially affecting its efficacy .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,7-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Material: 5,7-dimethyl-2-aminobenzothiazole
Reagent: Acetic anhydride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, known for its wide range of biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the rubber industry and as a corrosion inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 5 and 7 of the benzothiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-7(2)10-9(5-6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNFOIVUDOAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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